N-(1-benzylpiperidin-4-yl)-2-(1H-indol-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-indol-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c26-22(17-25-15-10-19-8-4-5-9-21(19)25)23-20-11-13-24(14-12-20)16-18-6-2-1-3-7-18/h1-10,15,20H,11-14,16-17H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZITSQFCURDQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CN2C=CC3=CC=CC=C32)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzylpiperidin-4-yl)-2-(1H-indol-1-yl)acetamide typically involves the following steps:
Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Indole Attachment: The indole moiety is introduced via a nucleophilic substitution reaction.
Acetamide Formation: Finally, the acetamide group is attached through an acylation reaction using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the acetamide group, potentially converting it to an amine using reagents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Benzyl chloride, sodium hydroxide, or other alkylating agents.
Major Products
Oxidation: Oxidized derivatives of the indole moiety.
Reduction: Reduced amine derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-(1-benzylpiperidin-4-yl)-2-(1H-indol-1-yl)acetamide is a synthetic compound featuring a benzylpiperidine moiety and an indole group, making it of interest in medicinal chemistry for potential therapeutic applications, especially in treating neurological disorders. The molecular formula for this compound is C22H25N3O, with a molecular weight of approximately 361.5 g/mol.
Scientific Research Applications
Acetylcholinesterase Inhibition: N-(1-benzylpiperidin-4-yl)-2-(1H-indol-1-yl)acetamide acts as an inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. In vitro studies have demonstrated its inhibitory activity with an IC50 in the micromolar range. This suggests potential applications in treating conditions like Alzheimer's disease, where modulation of cholinergic signaling is beneficial.
Receptor Antagonist: The compound interacts with muscarinic receptors, functioning as a receptor antagonist, which can influence various physiological processes.
Molecular Docking Studies: Interaction studies have explored the compound's binding affinity and inhibitory effects on acetylcholinesterase. Molecular docking studies and quantitative structure–activity relationship (QSAR) analyses have been used to understand its mechanism of action and optimize its pharmacological profile. These studies suggest that modifications to its structure could enhance its efficacy as an acetylcholinesterase inhibitor.
Drug Development: N-(1-benzylpiperidin-4-yl)-2-(1H-indol-1-yl)acetamide is unique due to its specific combination of a benzylpiperidine and an indole group, giving it distinct chemical and biological properties. This structural arrangement enhances its potential for therapeutic applications compared to similar compounds, making it a valuable candidate for further research in drug development.
Structural Analogues
Several compounds share structural similarities with N-(1-benzylpiperidin-4-yl)-2-(1H-indol-1-yl)acetamide:
| Compound Name | Structure Features | Key Differences |
|---|---|---|
| N-(2-(1-benzylpiperidin-4-yl)ethyl)-4-(pyrazin-2-yl)-piperazine-1-carboxamide | Contains piperazine instead of indole | Different receptor interaction profile |
| N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide | Indole moiety but different substituents | Variation in biological activity |
| N-(1-benzylpiperidin-4-yl)-2-(1-methyl-1H-indol-3-yl)acetamide | Similar indole structure but with methyl substitution | Potentially altered pharmacokinetics |
Mechanism of Action
The mechanism of action of N-(1-benzylpiperidin-4-yl)-2-(1H-indol-1-yl)acetamide would depend on its specific biological targets. It may interact with receptors, enzymes, or other proteins, modulating their activity through binding interactions. The indole moiety is known for its ability to interact with various biological targets, potentially influencing signaling pathways and cellular processes.
Comparison with Similar Compounds
Key Observations:
- AChE Inhibition : Compound 23, with a 2-oxoindolin-3-yl group, exhibits exceptional AChE inhibition (IC₅₀ = 0.01 µM), outperforming many standard AD drugs . This suggests that electron-withdrawing groups on the indole scaffold enhance enzyme interaction.
- Substituent Effects : Fluorine (6-fluoro) and methoxy (4-methoxy) substitutions on indole improve lipophilicity and metabolic stability, respectively, which are critical for CNS drug development .
Physicochemical and Pharmacokinetic Properties
- Molecular Weight : Higher molecular weights (e.g., 521.6 in ) may compromise blood-brain barrier permeability, whereas compounds like N-(4-chlorobenzyl)-2-(1H-indol-1-yl)acetamide (MW = 298.8) could exhibit better bioavailability .
- Halogenation : Fluorine substitutions (e.g., 6-fluoroindole) improve metabolic stability and binding affinity due to electronegativity and size effects .
Antioxidant Activity
Indole-acetamide derivatives with hydroxyimino substitutions (e.g., compounds 3j, 3a, 3k in ) demonstrate potent antioxidant activity via FRAP and DPPH assays.
Biological Activity
N-(1-benzylpiperidin-4-yl)-2-(1H-indol-1-yl)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its complex structure and potential therapeutic applications. This article explores its biological activity, focusing on receptor interactions, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a benzylpiperidine moiety linked to an indole structure through an acetamide functional group. Its molecular formula is with a molecular weight of approximately 296.41 g/mol. The unique combination of these structural elements suggests potential interactions with various biological targets, particularly in the central nervous system (CNS).
Receptor Interactions
N-(1-benzylpiperidin-4-yl)-2-(1H-indol-1-yl)acetamide exhibits significant binding affinity for sigma receptors , specifically sigma1 and sigma2. Research indicates that compounds in this class generally show higher affinity for sigma1 receptors compared to sigma2 receptors, which is crucial for their pharmacological effects .
Preliminary studies suggest that this compound may act as an antagonist at muscarinic receptors , which could influence various physiological processes relevant to neurological disorders . The selectivity and potency at these receptors are essential for developing therapeutic agents aimed at treating conditions such as Alzheimer's disease and other cognitive impairments.
Structure-Activity Relationships (SAR)
A series of analogs have been synthesized to evaluate their binding properties and biological activities. The substitution patterns on the aromatic rings significantly influence the binding affinities for sigma receptors. For instance, replacing the phenyl ring with different heterocycles such as thiophene or naphthyl did not significantly alter sigma1 receptor affinity, while substitutions with imidazole or pyridyl resulted in a marked decrease in affinity .
Case Study 1: Antifungal Activity
In a study examining the antifungal potential of indole derivatives, compounds similar to N-(1-benzylpiperidin-4-yl)-2-(1H-indol-1-yl)acetamide were tested against various fungal strains. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) between 0.125 and 1.000 mg/mL against Candida species, suggesting potential applications in antifungal therapies .
Case Study 2: MAO Inhibition
Another area of interest is the compound's potential as a monoamine oxidase (MAO) inhibitor. Compounds derived from piperidine structures have shown varying degrees of inhibition against MAO-A and MAO-B isoforms. The most effective analogs demonstrated IC50 values indicating significant inhibitory activity, suggesting that N-(1-benzylpiperidin-4-yl)-2-(1H-indol-1-yl)acetamide could have implications in treating mood disorders through modulation of neurotransmitter levels .
Comparative Analysis with Similar Compounds
To better understand the unique properties of N-(1-benzylpiperidin-4-yl)-2-(1H-indol-1-yl)acetamide, it is useful to compare it with structurally related compounds:
| Compound Name | Key Features | Sigma Receptor Affinity |
|---|---|---|
| N-(1-benzylpiperidin-4-yl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide | Chlorophenyl moiety | High affinity for sigma1 |
| N-(1-benzylpiperidin-4-yl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide | Fluorine substitution | Varying receptor affinities |
| N-(1-benzylpiperidin-4-yl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide | Methyl group addition | Altered binding properties |
The table illustrates how modifications can lead to different pharmacological profiles, emphasizing the importance of SAR studies in drug development.
Q & A
Q. What are the standard synthetic protocols for N-(1-benzylpiperidin-4-yl)-2-(1H-indol-1-yl)acetamide and related acetamide derivatives?
- Methodological Answer : The synthesis typically involves a condensation reaction between indole-derived intermediates and substituted acetamide precursors. For example:
Prepare 1H-indole-3-carbaldehyde oxime by refluxing 1H-indole-3-carbaldehyde with hydroxylamine hydrochloride in ethanol .
React the oxime intermediate with 2-chloroacetamide derivatives in dimethylformamide (DMF) using potassium iodide (KI) as a catalyst and potassium carbonate (K₂CO₃) as a base. Reflux at 80°C for 8 hours to form the acetamide bond .
Purify via recrystallization (e.g., ethanol) and confirm structure using FT-IR, ¹H/¹³C-NMR, and mass spectrometry .
- Key Characterization Data :
| Technique | Critical Peaks/Features |
|---|---|
| FT-IR | 3305 cm⁻¹ (N-H stretch), 1757 cm⁻¹ (C=O), 724 cm⁻¹ (C-Cl) |
| ¹H-NMR | δ4.83 (s, CH₂), δ7.06–7.29 (indole/aryl protons), δ10.2 (oxime -OH) |
Q. Which spectroscopic techniques are essential for characterizing the structural integrity of N-(1-benzylpiperidin-4-yl)-2-(1H-indol-1-yl)acetamide?
- Methodological Answer :
- FT-IR : Confirms functional groups (e.g., amide C=O at ~1750 cm⁻¹, indole N-H at ~3400 cm⁻¹) .
- ¹H/¹³C-NMR : Assigns proton environments (e.g., benzylpiperidinyl CH₂ at δ4.83, indole aromatic protons at δ6.69–7.29) and carbon backbone .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
- X-ray Crystallography (if crystalline): Resolves 3D conformation, bond angles (e.g., C9-N1-C19 angle of 124.87° in analogue 3a) .
Q. How are in vitro antioxidant activities of indole-acetamide derivatives typically assessed?
- Methodological Answer : Two primary assays are used:
-
FRAP (Ferric Reducing Antioxidant Power) :
-
Prepare FRAP reagent (TPTZ, FeCl₃, acetate buffer, pH 3.6).
-
Incubate test compound (50–100 µg/mL) with reagent at 37°C for 20 min.
-
Measure absorbance at 593 nm; higher absorbance indicates greater Fe³⁺→Fe²⁺ reduction .
-
DPPH Radical Scavenging :
-
Mix compound (100 µg/mL) with DPPH solution in methanol.
-
Incubate 30 min at RT, measure absorbance at 517 nm.
-
Calculate % inhibition: [(Abs_blank – Abs_sample)/Abs_blank] × 100 .
- Example Results :
| Compound | FRAP (µM) | DPPH Inhibition (%) |
|---|---|---|
| 3a (Cl, ortho) | 850 ± 12 | 92.5 ± 1.8 |
| 3j (Br, ortho) | 920 ± 15 | 95.3 ± 2.1 |
Advanced Research Questions
Q. What strategies can optimize the synthesis of N-(1-benzylpiperidin-4-yl)-2-(1H-indol-1-yl)acetamide to improve yield and purity?
- Methodological Answer :
- Catalyst Optimization : Replace KI with phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rate .
- Solvent Screening : Test polar aprotic solvents (e.g., DMF vs. DMSO) for improved solubility of intermediates .
- Microwave-Assisted Synthesis : Reduce reaction time from 8 hours to <2 hours while maintaining yield (>80%) .
- Chromatographic Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) instead of recrystallization for complex mixtures .
Q. How can researchers address solubility challenges in biological assays for lipophilic indole-acetamide derivatives?
- Methodological Answer :
- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) temporarily to enhance aqueous solubility .
- Nanoparticle Encapsulation : Use PLGA or liposomal carriers to improve bioavailability in cell-based assays .
- Co-solvent Systems : Employ DMSO/PEG-400 mixtures (≤5% v/v) to prevent cytotoxicity while maintaining solubility .
Q. What computational methods are employed to predict the bioactivity and binding interactions of N-(1-benzylpiperidin-4-yl)-2-(1H-indol-1-yl)acetamide?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Simulate binding to target proteins (e.g., tubulin for anticancer activity) using crystal structures (PDB ID: 1SA0) .
- DFT Calculations (Gaussian 09) : Optimize geometry at B3LYP/6-311++G(d,p) level to predict reactive sites (e.g., indole C3 for electrophilic substitution) .
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories to validate binding modes .
Q. How should researchers analyze contradictions in antioxidant activity data across studies?
- Methodological Answer :
- Standardize Assay Conditions : Control variables like DPPH concentration (100 µM vs. 200 µM) and incubation time (30 vs. 60 min) .
- Meta-Analysis : Pool data from multiple studies using fixed/random-effects models to identify substituent trends (e.g., ortho-halogens > para) .
- Validate via Orthogonal Assays : Cross-check FRAP/DPPH results with ORAC (Oxygen Radical Absorbance Capacity) to confirm radical scavenging mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
